molecular formula C20H18O3 B1294721 1,1,1-Tris(4-hydroxyphenyl)ethane CAS No. 27955-94-8

1,1,1-Tris(4-hydroxyphenyl)ethane

Cat. No.: B1294721
CAS No.: 27955-94-8
M. Wt: 306.4 g/mol
InChI Key: BRPSWMCDEYMRPE-UHFFFAOYSA-N
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Description

1,1,1-Tris(4-hydroxyphenyl)ethane: is an organic compound with the molecular formula C20H18O3 . It is a trifunctional phenolic compound, often used as a branching agent in the production of various polymers. .

Scientific Research Applications

1,1,1-Tris(4-hydroxyphenyl)ethane has a wide range of applications in scientific research:

Mechanism of Action

1,1,1-Tris(4-hydroxyphenyl)ethane is used as a branching agent in the synthesis of vitrimers, which are cross-linked polymers that undergo dynamic, associative exchange reactions under thermal treatment .

Safety and Hazards

1,1,1-Tris(4-hydroxyphenyl)ethane is classified as toxic to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It should be stored in a cool and dark place .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Tris(4-hydroxyphenyl)ethane can be synthesized through several methods. One common method involves the reaction of phenol with 2,4-pentanedione in the presence of sulfuric acid and a mercapto sulfonic acid such as 3-mercaptopropanesulfonic acid as a promoter. This reaction yields high product yields in relatively short times . Another method involves the reaction of phenol with p-hydroxyacetophenone in the presence of acetic acid as a catalyst. The reaction is carried out at 65-75°C with nitrogen introduction, followed by vacuum filtration to obtain the crude product .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of phenol and 2,4-pentanedione under acidic conditions. The reaction is promoted by mercapto compounds to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Tris(4-hydroxyphenyl)ethane undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for etherification or esterification reactions.

Major Products:

Comparison with Similar Compounds

    Bisphenol A: Another phenolic compound used in the production of polycarbonates and epoxy resins.

    1,1,1-Tris(hydroxymethyl)ethane: A trifunctional alcohol used in the synthesis of various polymers.

    1,3,5-Tris(4-hydroxyphenyl)benzene: A compound with similar applications in polymer synthesis.

Uniqueness: 1,1,1-Tris(4-hydroxyphenyl)ethane is unique due to its trifunctional phenolic structure, which provides enhanced branching capabilities in polymer synthesis compared to other similar compounds. This results in polymers with superior mechanical properties and thermal stability .

Properties

IUPAC Name

4-[1,1-bis(4-hydroxyphenyl)ethyl]phenol
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InChI

InChI=1S/C20H18O3/c1-20(14-2-8-17(21)9-3-14,15-4-10-18(22)11-5-15)16-6-12-19(23)13-7-16/h2-13,21-23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPSWMCDEYMRPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2037712
Record name 4,4',4''-Ethane-1,1,1-triyltriphenol
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Molecular Weight

306.4 g/mol
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Physical Description

Dry Powder, White to tan odorless powder; [DuPont MSDS]
Record name Phenol, 4,4',4''-ethylidynetris-
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Record name 1,1,1-Tris(4-hydroxyphenyl)ethane
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CAS No.

27955-94-8
Record name Tris(4-hydroxyphenyl)ethane
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Record name 1,1,1-Tris(4-hydroxyphenyl)ethane
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Record name Phenol, 4,4',4''-ethylidynetris-
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Record name 4,4',4''-Ethane-1,1,1-triyltriphenol
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Record name 4,4',4''-(ethan-1,1,1-triyl)triphenol
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Record name Phenol, 4,4',4''-ethylidynetris
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Record name 1,1,1-TRIS(4-HYDROXYPHENYL)ETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of THPE?

A1: THPE has the molecular formula C20H18O3 and a molecular weight of 306.36 g/mol.

Q2: Is there any spectroscopic data available to confirm the structure of THPE?

A2: Yes, THPE has been characterized using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide information about the number and types of hydrogen and carbon atoms in THPE, respectively, confirming its structure. []
  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectra reveal the presence of characteristic functional groups in THPE, such as O-H stretching and C-O stretching vibrations. [, ]
  • Mass Spectrometry (MS): MS techniques like MALDI-TOF have been used to analyze the molecular weight and fragmentation pattern of THPE and its derivatives. [, , ]

Q3: What are some notable applications of THPE in material science?

A3: THPE's trifunctionality makes it a desirable building block for various polymers, including:

  • Poly(ether ketone)s: THPE reacts with difluorobenzophenone to create poly(ether ketone)s with tunable properties. The resulting polymers exhibit good thermal stability and moderate molecular weight. []
  • Poly(ether imide)s: THPE can be converted to a trisamine monomer, which can be used to synthesize long-chain branched poly(ether imide)s (LCB-PEIs). These LCB-PEIs display enhanced melt viscosity and thermal stability compared to linear analogs, indicating potential for melt processing. []
  • Polycarbonates: THPE serves as a branching agent in the synthesis of branched BPA polycarbonates with high shear sensitivity. [] It has also been used to synthesize hyperbranched polycarbonates with controlled molecular architecture. []
  • Polyurethane Aerogels: When combined with tris(4-isocyanatophenyl)methane, THPE forms hyperbranched polyurethane aerogels. The resulting materials can range from flexible to rigid based on monomer concentration, offering diverse material properties. []

Q4: Does THPE exhibit any catalytic properties?

A5: While THPE itself is not a catalyst, it can be modified to incorporate catalytic moieties. For example, attaching a concave pyridine unit to THPE-based dendrimers creates a system with multiple catalytic sites. These dendrimer-fixed concave pyridines can act as selective catalysts in base-catalyzed reactions, such as the addition of alcohols to diphenylketene. []

Q5: Have there been any computational studies involving THPE?

A5: While specific computational studies on THPE itself were not detailed in the provided research papers, computational methods are likely employed in:

    Q6: How do structural modifications of THPE affect its properties?

    A6: Modifying THPE's structure significantly impacts its characteristics and applications. For instance:

    • Introducing Functional Groups: Adding functional groups, like sulfonic acid groups via alkylation with sultones, modifies the properties of the resulting polymers. [, ] These modifications can alter solubility, reactivity, and potential applications.
    • Varying the Core Structure: Replacing the ethane core with other linking groups, such as sulfur or sulfone, influences the hydrogen bonding patterns and packing arrangements in THPE derivatives. These variations lead to different crystal structures and material properties. [, , ]

    Q7: Are there any alternative compounds to THPE for specific applications?

    A7: Yes, depending on the desired application, several alternatives to THPE exist. These include:

    • Other Trifunctional Monomers: Compounds like phloroglucinol offer a different reactivity profile and can be used in place of THPE in specific polymerizations. []

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